Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nle-pNA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

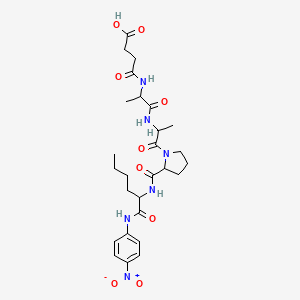

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nle-pNA ist ein synthetisches Peptidsubstrat, das häufig in der biochemischen Forschung verwendet wird. Diese Verbindung ist besonders wertvoll für die Untersuchung der Enzymaktivität, insbesondere der Prolyl-Endopeptidase (PEP)-Aktivität. Die Struktur der Verbindung umfasst eine Sequenz von Aminosäuren und eine p-Nitroanilid (pNA)-Gruppe, die einen kolorimetrischen Nachweis der Enzymaktivität ermöglicht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nle-pNA beinhaltet Standardtechniken der Peptidsynthese. Der Prozess umfasst in der Regel die folgenden Schritte:

Festphasen-Peptidsynthese (SPPS): Dieses Verfahren beinhaltet die sequenzielle Zugabe von geschützten Aminosäuren zu einem festen Harz. Jede Aminosäure wird unter Verwendung von Kupplungsreagenzien wie HBTU oder DIC an die wachsende Peptidkette gekoppelt.

Entschützung: Nach jedem Kupplungsschritt werden die Schutzgruppen an den Aminosäuren mit Reagenzien wie TFA (Trifluoressigsäure) entfernt.

Abspaltung vom Harz: Sobald die Peptidkette vollständig ist, wird sie mit einem Abspaltungsgemisch, das häufig TFA, Wasser und Scavenger wie TIS (Triisopropylsilan) enthält, vom Harz abgespalten.

Reinigung: Das rohe Peptid wird mit Techniken wie HPLC (Hochleistungsflüssigkeitschromatographie) gereinigt.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer und großtechnische Reinigungssysteme werden eingesetzt, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nle-pNA unterliegt hauptsächlich Hydrolysereaktionen, die von Enzymen wie Prolyl-Endopeptidase katalysiert werden. Die Hydrolyse der Peptidbindung setzt p-Nitroanilin frei, das kolorimetrisch detektiert werden kann.

Häufige Reagenzien und Bedingungen

Enzyme: Prolyl-Endopeptidase (PEP) wird üblicherweise zur Katalyse der Hydrolyse von this compound verwendet.

Puffer: Reaktionen werden typischerweise in gepufferten Lösungen durchgeführt, wie z. B. HEPES-Puffer (pH 7,5), der Salze wie NaCl und Lösungsmittel wie DMSO enthält.

Hauptprodukte

Das Hauptprodukt, das durch die enzymatische Hydrolyse von this compound entsteht, ist p-Nitroanilin, das eine gelbe Farbe aufweist und durch Messung der Absorption bei 410 nm quantifiziert werden kann.

Wissenschaftliche Forschungsanwendungen

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nle-pNA wird in der wissenschaftlichen Forschung für verschiedene Anwendungen eingesetzt:

Enzymaktivitäts-Assays: Es dient als Substrat zum Nachweis und zur Quantifizierung der Aktivität von Prolyl-Endopeptidase und anderen Proteasen.

Arzneimittelentwicklung: Die Verbindung wird in Screening-Assays eingesetzt, um potenzielle Inhibitoren von Prolyl-Endopeptidase zu identifizieren, die therapeutische Anwendungen bei der Behandlung von Krankheiten wie Zöliakie und neurodegenerativen Erkrankungen haben könnten.

Biochemische Studien: Forscher verwenden diese Verbindung, um die Kinetik und Mechanismen von enzymkatalysierten Reaktionen zu untersuchen.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Hydrolyse durch Prolyl-Endopeptidase. Das Enzym erkennt die Peptidsequenz und spaltet die Bindung zwischen den Aminosäuren und der p-Nitroanilid-Gruppe. Diese Spaltung setzt p-Nitroanilin frei, das kolorimetrisch detektiert werden kann. Das molekulare Ziel ist die Peptidbindung, und der Weg beinhaltet die katalytische Aktivität des Enzyms.

Wirkmechanismus

The mechanism of action of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nle-pNA involves its hydrolysis by prolyl endopeptidase. The enzyme recognizes the peptide sequence and cleaves the bond between the amino acids and the p-nitroanilide group. This cleavage releases p-nitroaniline, which can be detected colorimetrically. The molecular target is the peptide bond, and the pathway involves the catalytic activity of the enzyme.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Suc-Ala-Ala-Ala-pNA: Ein weiteres Peptidsubstrat, das zum Nachweis der Elastase-Aktivität verwendet wird.

Suc-Ala-Pro-pNA: Wird zum Nachweis der Prolyl-Endopeptidase-Aktivität verwendet, ähnlich wie Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nle-pNA.

Suc-Ala-Ala-Pro-Phe-pNA: Ein Substrat für Elastase und andere Proteasen.

Einzigartigkeit

This compound ist aufgrund seiner spezifischen Sequenz einzigartig, die es zu einem geeigneten Substrat für Prolyl-Endopeptidase macht. Seine Fähigkeit, nach Hydrolyse p-Nitroanilin freizusetzen, ermöglicht einen einfachen und genauen Nachweis der Enzymaktivität, was es zu einem wertvollen Werkzeug in der biochemischen Forschung macht.

Eigenschaften

IUPAC Name |

4-[[1-[[1-[2-[[1-(4-nitroanilino)-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N6O9/c1-4-5-7-20(25(38)30-18-9-11-19(12-10-18)33(41)42)31-26(39)21-8-6-15-32(21)27(40)17(3)29-24(37)16(2)28-22(34)13-14-23(35)36/h9-12,16-17,20-21H,4-8,13-15H2,1-3H3,(H,28,34)(H,29,37)(H,30,38)(H,31,39)(H,35,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMXHKRVUISFHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N6O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-1,2,4-Triazole, 5-[(phenylmethyl)sulfinyl]-](/img/structure/B12109746.png)

![1-(4-Chloro-phenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene](/img/structure/B12109757.png)

![2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid](/img/structure/B12109782.png)

![Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]-](/img/structure/B12109803.png)

![2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B12109805.png)

![2-[[22-(2-Ethoxypropan-2-yl)-2-hydroxy-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12109827.png)

![2-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pentanoic acid](/img/structure/B12109842.png)